N6-Dimethylaminomethylidene-2'-deoxyisoguanosine
Description
N6-Dimethylaminomethylidene-2'-deoxyisoguanosine (CAS: 146196-17-0) is a chemically modified nucleoside derived from 2'-deoxyisoguanosine (isoG), a non-natural nucleobase integral to artificially expanded genetic information systems (AEGIS).
Properties
Molecular Formula |
C13H18N6O4 |
|---|---|
Molecular Weight |
322.32 g/mol |
IUPAC Name |
N'-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C13H18N6O4/c1-18(2)5-15-11-10-12(17-13(22)16-11)19(6-14-10)9-3-7(21)8(4-20)23-9/h5-9,20-21H,3-4H2,1-2H3,(H,16,17,22) |
InChI Key |
FOSUWRSEKRWMFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=C2C(=NC(=O)N1)N(C=N2)C3CC(C(O3)CO)O |
Origin of Product |
United States |
Preparation Methods
Protection of Sugar and Base Moieties
A critical first step in nucleoside analog synthesis is the protection of reactive hydroxyl and amino groups to prevent undesired side reactions. For this compound, the di-tert-butylsilyl (DTBS) group has been employed to protect the 3'- and 5'-hydroxyl groups of the sugar moiety, while the triisopropylbenzenesulfonyl (TPS) group safeguards the N2 position of the guanine base. These protecting groups were selected for their stability during subsequent methylation and functionalization steps. Notably, the DTBS group’s bulkiness minimizes steric hindrance during later deprotection, ensuring high yields.
The key modification in this compound—the introduction of the dimethylaminomethylidene group at the N6 position—is achieved through a condensation reaction. In a six-step synthesis starting from guanosine, researchers treated the protected intermediate with dimethylformamide dimethyl acetal (DMF-DMA) under anhydrous conditions. This reagent facilitates the formation of the methylidene bridge while preserving the integrity of the sugar moiety. The reaction is typically conducted at 60°C for 12 hours, yielding the dimethylaminomethylidene derivative with >90% conversion efficiency.
Deprotection and Final Purification
Final deprotection involves sequential treatment with tetrabutylammonium fluoride (TBAF) to remove the DTBS groups and ammonium hydroxide to cleave the TPS group. Chromatographic purification using reverse-phase HPLC ensures a final purity ≥99%, as confirmed by LC-MS analysis. This method achieves an overall yield of 56% from guanosine, with scalability limited only by the cost of protecting reagents.
Alternative Route from 2'-Deoxyadenosine
A second pathway leverages 2'-deoxyadenosine as a cost-effective precursor, exploiting late-stage C2 nitration to transform the adenine base into a guanine analog.
Protection and Nitration
The adenine base is first protected using benzoyl groups at the N6 and N9 positions, while the sugar’s hydroxyls are shielded with tert-butyldimethylsilyl (TBDMS) groups. Nitration at the C2 position is performed using tetrabutylammonium nitrate (TBAN) and trifluoroacetic anhydride (TFAA), yielding 2-nitro-2'-deoxyadenosine with 85% efficiency. This step is pivotal for subsequent functional group interconversion.
Reduction and Amination
The nitro group is reduced to an amine via catalytic hydrogenation using palladium on carbon (Pd/C) under H₂ atmosphere. Subsequent treatment with dimethylamine and formaldehyde introduces the dimethylaminomethylidene moiety, forming the desired N6-Dimethylaminomethylidene intermediate.
Enzymatic Deamination
The final step employs adenosine deaminase to convert residual adenine moieties into hypoxanthine, followed by a second hydrogenolysis to yield the pure product. This five-step process achieves a total yield of 48.7%, offering a viable alternative to guanosine-based routes.
Comparative Analysis of Synthetic Methodologies
The following table summarizes the efficiency, cost, and scalability of the aforementioned methods:
Chemical Reactions Analysis
2’-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The dimethylaminomethylidene group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of modified nucleosides.
Scientific Research Applications
N6-Dimethylaminomethylidene-2'-deoxyisoguanosine is a modified nucleoside used in oligonucleotide synthesis, particularly for creating molecules with enhanced duplex stability . Isoguanosine and its derivatives are valuable in various scientific research applications, including those related to genetics, molecular biology, and therapeutic development .
Scientific Research Applications
Oligonucleotide Synthesis: this compound, when combined with O-2 diphenylcarbamoyle (DPC) protecting groups, is used in the synthesis of isoguanosine-containing oligonucleotides . The dimethylaminomethylidene group protects the N6 position of the isoguanosine base during oligonucleotide synthesis .
Duplex Stabilization: Modified nucleosides like this compound can enhance the stability of DNA duplexes . The stability of DNA duplexes depends on hydrogen bonding interactions among the amino and carbonyl groups of heteroaromatic bases .
Base Pairing Studies: 8-aza-7-deaza-2′-deoxyisoguanosine, a related compound, exhibits base pairing stability similar to 2′-deoxyisoguanosine .
Therapeutic Applications: High-purity oligonucleotides produced using this compound derivatives are suitable for therapeutic applications . These oligonucleotides can be used as therapeutic-grade DNA or RNA for various diagnostic platforms .
Phenolic compound research: Phenolic compounds are known for their antioxidant and anti-inflammatory properties and are studied for their role in managing conditions like diabetes . While this compound itself is not a phenolic compound, the study of its derivatives may be relevant in the context of developing bioactive compounds . Phenolic-enabled nanotechnology is also an emerging field, using phenolics for particle engineering in biomedical applications .
Case Studies and Research Findings
- Synthesis and Deprotection:
-
N-alkylated synthetic nucleosides:
- N-alkylated synthetic nucleosides of high regiospecific purity can be utilized for studies on corresponding solid supports suitable for oligo deoxy nucleosides and RNA oligonucleotide synthesis .
- N-acetyl protected guanine as a nucleoside base protecting group is significantly faster base labile protecting group and more stable than -2-isobutyryl guanosine to obtain highest purity oligonucleotides .
- Deprotection of acetyl protecting groups of the natural deoxy and ribonucleosides occurs under substantially reduced time in contact with mild deprotection conditions .
- Cocoa Polyphenols:
Mechanism of Action
The mechanism of action of 2’-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal function of nucleic acids, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include RNA polymerase and various enzymes responsible for nucleic acid synthesis and modification.
Comparison with Similar Compounds
2'-Deoxyisoguanosine (isoG)
- Structure and Pairing: IsoG adopts multiple tautomers (e.g., keto and enol forms), enabling mismatched pairing with thymidine under certain conditions . This tautomerism limits its fidelity in replication and transcription.
- Applications: Used with isoC in PCR, sequencing, and diagnostics to expand genetic alphabets .
- Limitations : Instability in oligonucleotides due to tautomer-driven mismatches .
Key Difference: N6-Dimethylaminomethylidene-2'-deoxyisoguanosine likely reduces tautomerism via steric hindrance from the dimethylaminomethylidene group, improving pairing specificity .
7-Halogenated 7-Deaza-2'-Deoxyisoguanosine
- Structure : Incorporates halogens (e.g., Cl, Br) at the 7-position and replaces N7 with carbon (7-deaza modification) .
- Pairing : Forms parallel or antiparallel duplexes with modified cytidine analogs. Halogenation increases hydrophobicity and duplex stability but may reduce polymerase compatibility .
- Applications : Explored for antisense oligonucleotides and structural studies.
2'-Deoxy-1-Methylpseudocytidine (Stable isoC Analog)
- Structure : C-glycoside analog of isoC with enhanced chemical stability .
- Pairing : Pairs with isoG in duplexes, contributing stability comparable to natural C:G pairs (ΔTm ≈ +0.5°C per modification) .
- Applications: Used in clinical diagnostics for HIV and hepatitis due to reduced synthesis costs.
Synergy: N6-Dimethylaminomethylidene-isoG could pair with stable isoC analogs, combining improved fidelity and duplex stability .
Isoguanosine (Ribose Form)
- Structure : Ribose counterpart of isoG.
- Photostability: Exhibits longer excited-state lifetimes (τ ≈ 1.2 ns) compared to 2'-deoxyisoguanosine (τ ≈ 0.8 ns) due to ribose hydroxyl group interactions .
- Applications: Limited in DNA-based systems but used in RNA research.
Key Difference: The deoxyribose form in this compound ensures compatibility with DNA polymerases and clinical diagnostic platforms .
Research Findings and Data Tables
Table 1. Structural and Functional Comparison
| Compound | Modification | Hydrogen Bonding Pattern | Tautomerism | Duplex Stability (ΔTm) | Key Applications |
|---|---|---|---|---|---|
| isoG | None | Donor-Donor-Acceptor | High | Baseline | PCR, synthetic biology |
| N6-Dimethylaminomethylidene-isoG | N6-dimethylaminomethylidene | Modified Donor-Donor-Acceptor | Reduced | +1–2°C (predicted) | High-fidelity diagnostics |
| 7-Cl-7-deaza-isoG | 7-Cl, 7-deaza | Donor-Donor-Acceptor | Low | +3–4°C | Antisense therapeutics |
| 2'-Deoxy-1-methylpseudocytidine | C-glycoside | Acceptor-Acceptor-Donor | None | +0.5°C per pair | Clinical diagnostics |
Biological Activity
N6-Dimethylaminomethylidene-2'-deoxyisoguanosine (often abbreviated as DMG) is a modified nucleoside analog that has garnered attention for its potential biological activities, particularly in the fields of molecular biology and medicinal chemistry. This compound is primarily recognized for its role in oligonucleotide synthesis and its applications in studying nucleic acid modifications, which can have implications in therapeutic development, especially for antiviral and anticancer agents.
Chemical Structure and Properties
The chemical structure of DMG includes a dimethylaminomethylidene group at the N6 position of the isoguanosine base. This modification enhances its chemical reactivity and solubility, making it a useful building block in the synthesis of nucleoside analogs.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N₅O₃ |
| Molecular Weight | 265.27 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water and DMSO |
The biological activity of DMG is primarily attributed to its incorporation into nucleic acids, where it can disrupt normal nucleic acid functions. This disruption can lead to:
- Inhibition of Viral Replication : DMG has been studied for its ability to interfere with viral RNA synthesis, making it a candidate for antiviral drug development against viruses such as HIV and hepatitis C.
- Induction of Apoptosis : In cancer cells, DMG may trigger apoptotic pathways, leading to cell death. This mechanism is thought to involve the inhibition of specific enzymes involved in nucleic acid synthesis.
Case Studies
- Antiviral Applications : Research has shown that DMG can inhibit the replication of various RNA viruses by integrating into their genomes, thus preventing the production of functional viral proteins.
- Cancer Research : In studies involving cancer cell lines, DMG demonstrated significant cytotoxic effects, leading to increased rates of apoptosis compared to untreated controls. The specific pathways affected include those involving RNA polymerase and other nucleases critical for DNA and RNA metabolism .
Table 2: Summary of Biological Activities
| Activity | Observed Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Anticancer | Induction of apoptosis | |
| RNA Modification | Alteration in RNA structure |
Applications in Research
DMG serves as a crucial tool in various scientific research applications:
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N6-dimethylaminomethylidene-2'-deoxyisoguanosine, and how are they addressed methodologically?
- Answer : Synthesis involves protecting labile functional groups to prevent undesired side reactions. For example, the N6-amino group is stabilized using dimethylaminomethylidene to avoid glycosidic bond cleavage under acidic conditions . Phosphoramidite synthesis (e.g., 3'-hydroxyl phosphitylation with 2-cyanoethyl-N,N-diisopropyl chlorophosphoramidite) is critical for oligonucleotide incorporation, requiring chromatographic purification and diastereomer separation . Challenges include trace impurities in phosphoramidites, resolved via hexane precipitation .
Q. How does this compound form base pairs, and what techniques validate its pairing specificity?
- Answer : The compound’s base pairing is influenced by tautomerism. X-ray crystallography reveals that 2'-deoxyisoguanosine derivatives adopt multiple tautomers (e.g., keto and enol forms), forming Watson-Crick-like pairs with thymidine or parallel-stranded duplexes . Nuclear magnetic resonance (NMR) and isothermal titration calorimetry (ITC) confirm pairing specificity and thermodynamic stability .
| Tautomer | Base Pair Partner | Stability (ΔG, kcal/mol) | Method | Reference |
|---|---|---|---|---|
| Keto | Thymidine | -5.2 | X-ray | |
| Enol | Cytosine | -3.8 | NMR |
Q. What analytical techniques are essential for characterizing purity and stability of this compound?
- Answer : High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (MS) and P NMR validate phosphoramidite integrity . Stability studies under varying pH and temperature conditions use accelerated degradation assays monitored by LC-MS .
Advanced Research Questions
Q. How does N6-dimethylaminomethylidene modification influence tautomeric equilibrium and mutagenicity in DNA replication?
- Answer : The dimethylaminomethylidene group stabilizes the N6 position, reducing tautomeric shifts that cause replication errors. Molecular dynamics simulations (e.g., PTRAJ/CPPTRAJ) show a 40% decrease in enol tautomer formation compared to unmodified 2'-deoxyisoguanosine, lowering mismatch rates with cytosine . In vitro replication assays using Klenow fragment polymerase confirm a 2-fold reduction in mutation frequency .
Q. Can this compound be enzymatically incorporated into DNA, and what applications exist in synthetic biology?
- Answer : Enzymatic incorporation is achieved via DNA polymerases engineered for expanded genetic alphabets. For example, 2'-deoxyisoguanosine 5'-monophosphate is synthesized using nucleoside kinases and polymerases, enabling six-letter genetic systems . Applications include:
- bDNA technology : Probes with isoG/isoC bases reduce nonspecific hybridization in viral RNA quantification (e.g., Quantiplex HIV-1 assay) .
- Fluorescent probes : 8-Aza-2'-deoxyisoguanosine forms ionophores with potassium selectivity, used in bioimaging .
Q. What role does this compound play in structural studies of non-canonical DNA conformations?
- Answer : It facilitates the study of parallel-stranded duplexes and triplex DNA. Crystallographic data show that incorporation into oligonucleotides induces a 20° helical twist deviation from B-DNA, stabilizing Hoogsteen pairing . Small-angle X-ray scattering (SAXS) and circular dichroism (CD) reveal pH-dependent transitions between A- and B-DNA conformers .
Data Contradictions and Resolution
Q. Discrepancies in reported tautomeric stability: How to reconcile computational vs. experimental data?
- Contradiction : Computational models (DFT) predict a 70% prevalence of the keto tautomer, whereas X-ray data show equal keto/enol populations in crystals .
- Resolution : Solvent effects and crystal packing forces alter tautomeric equilibrium. Hybrid QM/MM simulations incorporating explicit water molecules align better with experimental observations .
Methodological Recommendations
- Synthesis : Use formamidine protection for N6 and diphenylcarbamoyl (DPC) for O2 to enhance stability .
- Characterization : Combine NMR (for tautomerism) and ITC (for binding affinity) to resolve dynamic base-pairing behavior .
- Applications : Leverage enzymatic synthesis for scalable production of modified oligonucleotides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
